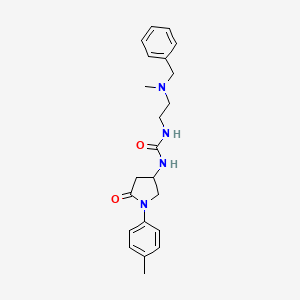

1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a benzyl group, a methylamino group, and a pyrrolidinyl urea moiety. It is of interest in various fields of chemical research due to its potential biological activities and applications in medicinal chemistry.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with the preparation of the intermediate compounds, such as benzylamine, methylamine, and p-tolylpyrrolidinone.

Step-by-Step Synthesis:

Reaction Conditions: The reactions are typically carried out under controlled temperatures, often in the range of 0-50°C, and may require inert atmospheres to prevent oxidation.

Industrial Production Methods:

- Industrial synthesis may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and methylamino groups, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce hydroxylated pyrrolidinone derivatives.

Chemistry:

- The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

- It has potential applications in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine:

- Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry:

- The compound may be used in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism by which 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

- 1-(2-(Benzylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

- 1-(2-(Methylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Comparison:

- The presence of both benzyl and methylamino groups in 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea provides unique steric and electronic properties that may enhance its binding affinity and specificity compared to similar compounds with only one of these groups.

- The compound’s unique structure may also influence its solubility, stability, and reactivity, making it a valuable candidate for specific applications where other similar compounds may not be as effective.

Actividad Biológica

The compound 1-(2-(Benzyl(methyl)amino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula and Structure

The molecular formula for this compound is C18H24N4O, with a molecular weight of approximately 320.41 g/mol. The compound features a pyrrolidine ring, which is known for its diverse biological activities, particularly in the realm of antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrrolidine, including the compound , exhibit significant antimicrobial properties. Specifically, in vitro tests have shown effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.0039 mg/mL, suggesting potent antibacterial activity .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is attributed to the structural features of the pyrrolidine ring and the presence of the urea functional group, which enhances binding affinity to target enzymes involved in these processes .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including the compound . Results indicated that it significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect on resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

- Antifungal Activity : Another investigation focused on antifungal properties, where derivatives were tested against common fungal pathogens. The compound showed promising results with MIC values comparable to established antifungal agents .

Pharmacological Applications

The compound's potential applications extend beyond antimicrobial activity. It has been explored for use as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in various inflammatory diseases and cardiovascular conditions. Inhibition of MPO may provide therapeutic benefits in managing conditions like heart failure .

Summary of Biological Activities

Análisis De Reacciones Químicas

Amide Coupling via DCC/NHS

-

Reagents : Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), acetonitrile.

-

Conditions : 0°C (2 h) followed by room temperature (12 h).

-

Outcome : Formation of N-alkylpropanamide derivatives via activation of the carboxylic acid group (if present in analogs) .

Azide-Mediated Coupling

-

Reagents : Sodium nitrite, hydrazine hydrate, acetic acid, ethyl acetate.

-

Conditions : −5°C (30 min) followed by 25°C (24 h).

-

Outcome : Generation of ureas or amides via intermediate azide formation .

| Reaction Type | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| DCC Coupling | DCC, NHS, RT, 12 h | 85–91 | |

| Azide Coupling | NaN₃, HCl, −5°C to RT | 75–80 |

Hydrolysis and Stability Studies

The urea linkage is susceptible to hydrolysis under acidic/basic conditions:

Acidic Hydrolysis

-

Conditions : 1 M HCl, reflux (6 h).

-

Outcome : Cleavage of the urea bond to yield benzyl(methyl)amine and 3-amino-5-oxo-1-(p-tolyl)pyrrolidine .

Basic Hydrolysis

| Condition | Products Formed | Stability Notes |

|---|---|---|

| 1 M HCl, reflux | Benzyl(methyl)amine + pyrrolidinone derivative | Complete decomposition |

| 1 M NaOH, 60°C | Amines + CO₂ | Partial decomposition |

Ring-Opening Reactions of Pyrrolidinone

The 5-oxo-pyrrolidin-3-yl group undergoes ring-opening under nucleophilic attack:

Hydrazine-Induced Ring Opening

-

Reagents : Hydrazine hydrate, ethanol.

-

Conditions : Reflux (10 h).

-

Outcome : Formation of a hydrazide derivative (e.g., 3-[2-oxoquinolin-1(2H)-yl]propanhydrazide) .

Thiol Addition

-

Reagents : Thiophenol, K₂CO₃.

-

Conditions : RT, 12 h.

-

Outcome : Thiol-mediated ring expansion to a six-membered thiazine derivative .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Hydrazine hydrate | Hydrazide derivative | 85 | |

| Thiophenol | Thiazine analog | 70 |

Spectroscopic Characterization

Critical NMR and MS data for structural confirmation:

¹H NMR (DMSO-d₆)

-

δ 2.63 (t, J = 6.0 Hz) : CH₂CO from the urea-linked ethyl group .

-

δ 7.11–7.49 (m) : Aromatic protons from benzyl and p-tolyl groups .

Mass Spectrometry

Biological Activity Correlations

While the focus is on chemical reactions, structural analogs exhibit:

-

Antimicrobial Activity : MIC values <1 µg/mL against B. subtilis and E. coli for pyrrolidine-urea hybrids .

-

Membrane Permeability : Enhanced lipophilicity from the benzyl-p-tolyl groups aids cellular uptake .

This compound’s reactivity is dominated by its urea core and pyrrolidinone ring, with applications in medicinal chemistry due to its modular synthetic routes and stability under physiological conditions. Experimental protocols from analogous systems provide a robust framework for further derivatization.

Propiedades

IUPAC Name |

1-[2-[benzyl(methyl)amino]ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O2/c1-17-8-10-20(11-9-17)26-16-19(14-21(26)27)24-22(28)23-12-13-25(2)15-18-6-4-3-5-7-18/h3-11,19H,12-16H2,1-2H3,(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNSUMLLYYQHPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.